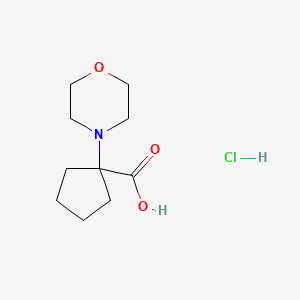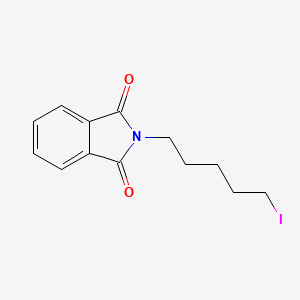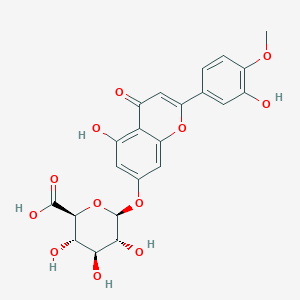
橙皮素7-葡萄糖醛酸苷
描述
DiosMetin 7-O-beta-D-Glucuronide is a flavonoid compound derived from diosmetin, which is a naturally occurring flavone found in various plants, including citrus fruits. This compound is known for its antioxidant properties and is a significant metabolite in the human body, particularly in the systemic circulation where it is enzymatically esterified from diosmetin .
科学研究应用
DiosMetin 7-O-beta-D-Glucuronide has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the quantification and identification of flavonoids in various samples.
Biology: The compound is studied for its role in cellular metabolism and its effects on oxidative stress.
Medicine: DiosMetin 7-O-beta-D-Glucuronide is investigated for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer activities.
Industry: It is used in the development of dietary supplements and functional foods due to its health-promoting properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of diosmetin 7-glucuronide typically involves the glucuronidation of diosmetin. This process can be achieved through enzymatic reactions using glucuronosyltransferases. The reaction conditions often include the presence of uridine diphosphate glucuronic acid as a glucuronide donor and appropriate buffers to maintain the pH .
Industrial Production Methods
Industrial production of diosmetin 7-glucuronide may involve biotechnological methods, including the use of microbial or plant cell cultures that express the necessary enzymes for glucuronidation. These methods are advantageous due to their efficiency and the ability to produce large quantities of the compound .
化学反应分析
Types of Reactions
DiosMetin 7-O-beta-D-Glucuronide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert diosmetin 7-glucuronide back to its aglycone form, diosmetin.
Substitution: Substitution reactions may involve the replacement of functional groups on the flavonoid structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes .
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of diosmetin, and substituted flavonoid compounds. These products can have different biological activities and properties compared to the parent compound .
作用机制
The mechanism of action of diosmetin 7-glucuronide involves its interaction with various molecular targets and pathways. It exerts its effects primarily through antioxidant mechanisms, scavenging free radicals, and reducing oxidative stress. Additionally, it modulates signaling pathways related to inflammation and cell proliferation, contributing to its anti-inflammatory and anticancer properties .
相似化合物的比较
Similar Compounds
Similar compounds to diosmetin 7-glucuronide include:
Diosmin: A flavone glycoside derived from hesperidin, known for its vascular protective effects.
Hesperidin: A flavanone glycoside found in citrus fruits, with antioxidant and anti-inflammatory properties.
Quercetin: A flavonol with potent antioxidant and anti-inflammatory activities
Uniqueness
DiosMetin 7-O-beta-D-Glucuronide is unique due to its specific glucuronidation at the 7-position, which enhances its water solubility and bioavailability compared to its aglycone form, diosmetin. This modification also influences its biological activity, making it a valuable compound for therapeutic applications .
属性
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O12/c1-31-13-3-2-8(4-10(13)23)14-7-12(25)16-11(24)5-9(6-15(16)33-14)32-22-19(28)17(26)18(27)20(34-22)21(29)30/h2-7,17-20,22-24,26-28H,1H3,(H,29,30)/t17-,18-,19+,20-,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCKMDTYMOHXUHG-SXFAUFNYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401307990 | |
| Record name | Diosmetin 7-O-β-D-glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401307990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35110-20-4 | |
| Record name | Diosmetin 7-O-β-D-glucuronide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35110-20-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diosmetin 7-O-β-D-glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401307990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is Diosmetin 7-glucuronide formed in the body?
A: Diosmetin 7-glucuronide is a metabolite of luteolin, a flavonoid found in various plants. Research indicates that it can be formed through two main pathways in the body, both involving the interplay of UDP-glucuronosyltransferases (UGTs) and catechol-O-methyltransferases (COMTs) [].
Q2: Besides being a human metabolite, has Diosmetin 7-glucuronide been isolated from any natural sources?
A: Yes, Diosmetin 7-glucuronide has been isolated as a natural product. It was identified in the flowers of Dombeya calantha, a plant species native to Madagascar []. This finding suggests that Diosmetin 7-glucuronide may possess unique biological properties and warrants further investigation.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


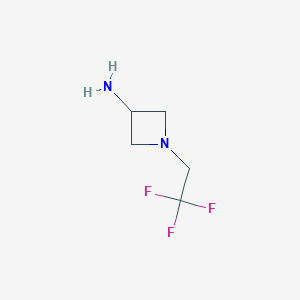
![2-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]piperidine](/img/structure/B1442868.png)
![1-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-4-carboxylic acid hydrochloride](/img/structure/B1442869.png)
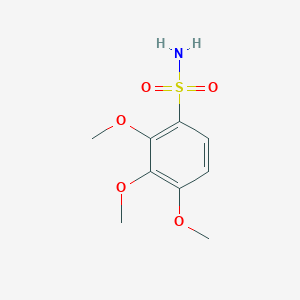
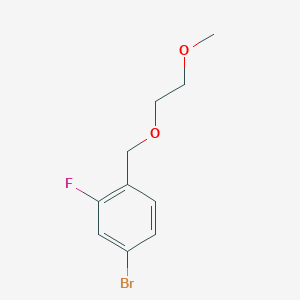
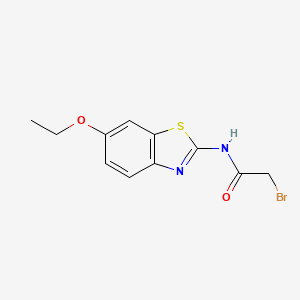
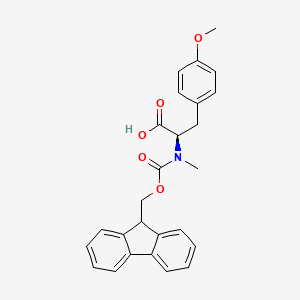
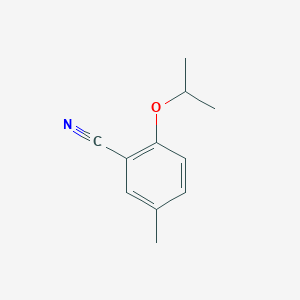
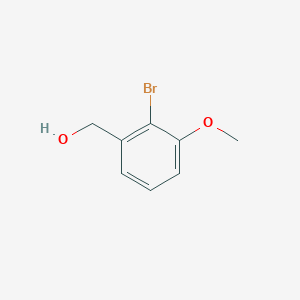
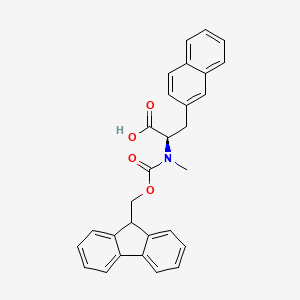
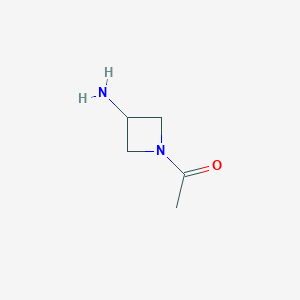
![3-[(4-Fluorophenyl)methyl]-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride](/img/structure/B1442884.png)
